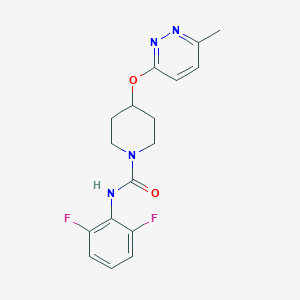

![molecular formula C13H14F3N3O2 B2821107 2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1009010-09-6](/img/structure/B2821107.png)

2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a trifluoromethyl group attached to a phenyl ring, which is often used to increase the lipophilicity of a compound .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a cyclization reaction, followed by the introduction of the trifluoromethyl group . The exact synthetic route would depend on the starting materials and the specific conditions used.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the piperazine ring and the trifluoromethyl group. For example, the piperazine ring might undergo reactions with electrophiles, while the trifluoromethyl group might participate in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the piperazine ring and the trifluoromethyl group. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect their solubility and permeability .Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Applications

A study by Nayak et al. (2014) discusses the design, synthesis, and biological evaluation of a compound structurally similar to the queried chemical, focusing on its DPPH radical scavenging activity along with analgesic and anti-inflammatory activities. This suggests potential applications in exploring antioxidant properties and inflammation management Nayak, P., Narayana, B., Sarojini, B., Fernandes, J., & Akshatha, A. (2014).

Antimicrobial and Anticholinesterase Activities

Yurttaş et al. (2015) synthesized new derivatives related to the target compound, which were evaluated for their antimicrobial and anticholinesterase activities. The study found significant antifungal activity against Candida parapsilosis, indicating the potential use of these compounds in developing treatments against fungal infections Yurttaş, L., Özkay, Y., Karaca Gençer, H., & Acar, U. (2015).

Platelet Aggregation Inhibition

Kitamura et al. (2001) synthesized a series of 2-oxopiperazine derivatives to evaluate their abilities to inhibit platelet aggregation and their effects on bleeding time. This research is indicative of the therapeutic potential of such compounds in treating thrombotic diseases Kitamura, S., Fukushi, H., Miyawaki, T., Kawamura, M., Konishi, N., Terashita, Z., & Naka, T. (2001).

Bradykinin B1 Receptor Antagonism

Chen et al. (2011) discovered oxopiperazine-based B1 receptor antagonists that showed improved in vitro potency and metabolic stability, suggesting applications in pain and inflammation treatment Chen, J., Nguyen, T. T., D'amico, D., Qian, W., Human, J., Aya, T., Biswas, K., Fotsch, C., Han, N., Liu, Q., Nishimura, N., Peterkin, T. A. N., Yang, K. C., Zhu, J., Riahi, B., Hungate, R., Andersen, N., Colyer, J., Faul, M., Kamassah, A., Wang, J., Jona, J., Kumar, G., Johnson, E. J., & Askew, B. (2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O2/c14-13(15,16)8-1-3-9(4-2-8)19-11(20)7-10-12(21)18-6-5-17-10/h1-4,10,17H,5-7H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNASOLUASWKAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide](/img/structure/B2821025.png)

![4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2821030.png)

![N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2821033.png)

![4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2821034.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2821036.png)

![2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride](/img/structure/B2821037.png)

![5,9-bis(4-fluorophenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2821043.png)

![3-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2821044.png)

![2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2821045.png)